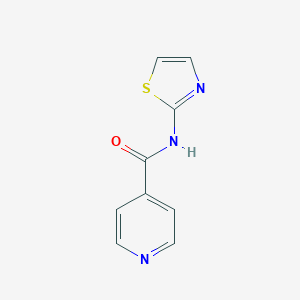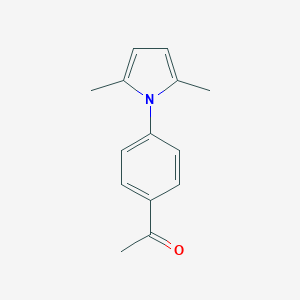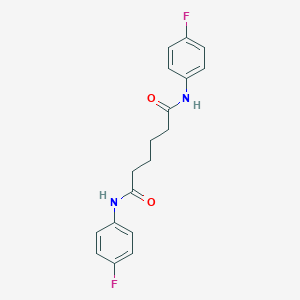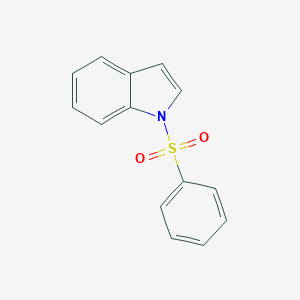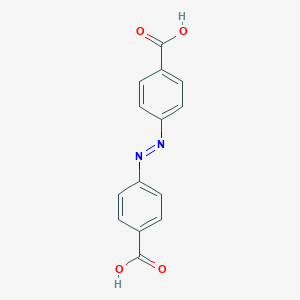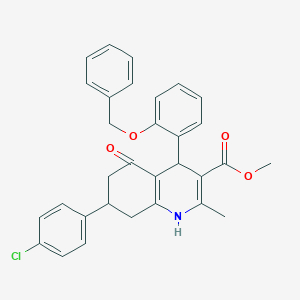
3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one, also known as curcumin, is a natural compound found in turmeric. It is a yellow pigment that has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
Curcumin's mechanism of action involves modulation of various signaling pathways and transcription factors. It has been found to inhibit NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. Curcumin also inhibits the activation of STAT3, a transcription factor that is involved in cell proliferation and survival. In addition, 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects:
Curcumin has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Its anti-inflammatory and antioxidant properties have been shown to reduce inflammation and oxidative stress, which are underlying factors in many chronic diseases. Curcumin has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Curcumin has several advantages for lab experiments, including its low toxicity, availability, and low cost. It is also easy to synthesize and purify, making it a suitable compound for research. However, 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one has several limitations, including its poor bioavailability, instability, and low solubility in water. These limitations have led to the development of various formulations and delivery systems to improve its bioavailability and stability.
Orientations Futures
There are several future directions for 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one research, including the development of new formulations and delivery systems to improve its bioavailability and stability. In addition, further studies are needed to investigate the molecular mechanisms underlying its therapeutic effects and to identify new therapeutic targets. Furthermore, clinical trials are needed to evaluate its safety and efficacy in humans. Overall, 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one has great potential as a therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic applications.
Méthodes De Synthèse
Curcumin can be synthesized from turmeric through various methods, including solvent extraction, Soxhlet extraction, and supercritical fluid extraction. The most commonly used method is solvent extraction, which involves the use of organic solvents such as ethanol, methanol, or acetone to extract 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one from turmeric. The extracted 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one is then purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, cardiovascular diseases, and inflammatory disorders. Its anti-inflammatory and antioxidant properties have been shown to reduce inflammation and oxidative stress, which are underlying factors in many chronic diseases. Curcumin has also been found to modulate various signaling pathways, including NF-κB, STAT3, and MAPK, which are involved in cell proliferation, apoptosis, and inflammation.
Propriétés
Numéro CAS |
15462-59-6 |
|---|---|
Nom du produit |
3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one |
Formule moléculaire |
C17H12O2 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
(E)-3-(furan-2-yl)-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H12O2/c18-17(10-9-16-6-3-11-19-16)15-8-7-13-4-1-2-5-14(13)12-15/h1-12H/b10-9+ |
Clé InChI |
MKNALJOPBHUVBL-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=CO3 |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=CO3 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)

